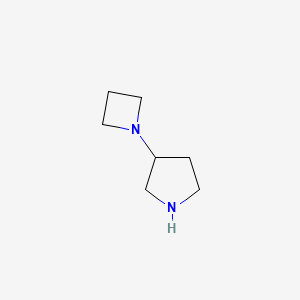

3-(Azetidin-1-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Azetidin-1-yl)pyrrolidine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-(Azetidin-1-yl)pyrrolidine features a combination of an azetidine ring and a pyrrolidine moiety, which contributes to its distinctive chemical behavior. The molecular formula is C7H14N2 with a molecular weight of approximately 142.20 g/mol. The compound can be synthesized through multi-step reactions involving cyclization and nucleophilic attack, leading to its hydrochloride salt form for enhanced stability and solubility.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it may exhibit neuroactive properties similar to nicotine, making it a candidate for studying neurological disorders and addiction.

- Case Study : A study demonstrated that derivatives of azetidine can modulate receptor activity related to dopamine and serotonin, which are crucial in treating mood disorders .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it valuable for constructing complex molecular architectures.

- Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts the amine into an imine or carbonyl | N/A |

| Reduction | Reduces double bonds or functional groups | Alcohols or amines |

| Substitution | Replaces hydrogen with other functional groups | Various substituted derivatives |

Research has indicated that compounds related to this compound exhibit antimicrobial and anticancer activities. Its derivatives have shown effectiveness against various bacterial strains and cancer cell lines.

- Case Study : A study reported that azetidine derivatives demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) . Compounds were tested for their Minimum Inhibitory Concentration (MIC), showing values as low as 0.25 μg/mL.

Future Prospects and Research Directions

The ongoing exploration of azetidine derivatives holds promise for developing novel therapeutic agents targeting various diseases. Future research may focus on optimizing synthesis methods and elucidating the mechanisms underlying their biological activities.

Propriétés

Numéro CAS |

1018443-34-9 |

|---|---|

Formule moléculaire |

C7H14N2 |

Poids moléculaire |

126.20 |

Nom IUPAC |

3-(azetidin-1-yl)pyrrolidine |

InChI |

InChI=1S/C7H14N2/c1-4-9(5-1)7-2-3-8-6-7/h7-8H,1-6H2 |

Clé InChI |

FHIICFSXQPELBP-UHFFFAOYSA-N |

SMILES |

C1CN(C1)C2CCNC2 |

SMILES canonique |

C1CN(C1)C2CCNC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.